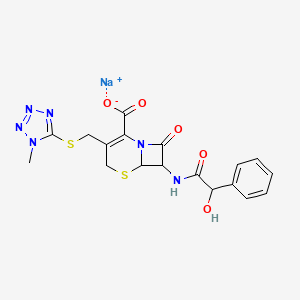

Cephamandole sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . Cephamandole sodium is typically administered parenterally and is often formulated as the formate ester, cefamandole nafate .

Méthodes De Préparation

The preparation of cephamandole sodium involves several steps. One method includes mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst such as boron trifluoride acetonitrile complex. This mixture is heated and stirred to react, then cooled and processed to obtain an intermediate compound. This intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear. N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation. After hydrolysis and pH adjustment, the cephamandole solution is obtained, decolorized, and crystallized to yield this compound .

Analyse Des Réactions Chimiques

Cephamandole sodium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: The compound can undergo substitution reactions, particularly at the N-methylthiotetrazole side chain, which can be replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific conditions but often include derivatives of the original compound with modified functional groups.

Applications De Recherche Scientifique

Cephamandole sodium has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.

Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

Medicine: It is employed in clinical studies to evaluate its effectiveness against different bacterial infections and to develop new formulations for better therapeutic outcomes.

Industry: This compound is used in the pharmaceutical industry for the production of antibiotic medications

Mécanisme D'action

Cephamandole sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s beta-lactam ring is crucial for its antibacterial activity, as it mimics the structure of the natural substrate of PBPs, thereby blocking their function .

Comparaison Avec Des Composés Similaires

Cephamandole sodium is similar to other second-generation cephalosporins, such as cefuroxime, cefotiam, and cefonicid. it has unique features that distinguish it from these compounds:

Spectrum of Activity: This compound has a broader spectrum of activity against gram-negative bacteria compared to some other cephalosporins.

Similar compounds include cefazolin, ceforanide, and cefoperazone, each with its own spectrum of activity and clinical applications .

Propriétés

IUPAC Name |

sodium;7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNTWPPFNMOCJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N6NaO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)

![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)

![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)

![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)